molecular formula C24H22ClN3S B11259513 4-(4-Benzylpiperidin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

4-(4-Benzylpiperidin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

Cat. No.: B11259513
M. Wt: 420.0 g/mol
InChI Key: RAFRCKKLXPAZKN-UHFFFAOYSA-N
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Description

4-Benzyl-1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thienopyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The synthesis begins with the formation of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Attachment of the Piperidine Ring: The piperidine ring is attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with the thienopyrimidine intermediate.

    Benzylation: The final step involves the benzylation of the piperidine nitrogen, typically using benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Benzyl chloride, sodium hydroxide, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

4-Benzyl-1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cell proliferation.

    Biological Research: It is used in the study of cellular signaling pathways, particularly those involving protein kinases like Akt.

    Pharmaceutical Development: The compound serves as a lead structure for the development of new therapeutic agents targeting various diseases, including cancer and inflammatory disorders.

    Chemical Biology: It is employed in chemical biology to probe the function of specific proteins and enzymes within cells.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine involves the inhibition of protein kinases, particularly Akt. Akt is a serine/threonine kinase that plays a crucial role in regulating cell growth, survival, and metabolism. The compound binds to the ATP-binding site of Akt, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts cellular signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine: This compound also targets protein kinases and has been studied for its anticancer properties.

    4-Benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine: Similar in structure, this compound exhibits selective inhibition of protein kinase B (Akt) over other kinases.

Uniqueness

4-Benzyl-1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine is unique due to its thienopyrimidine core, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its binding affinity and selectivity for specific protein kinases, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C24H22ClN3S

Molecular Weight

420.0 g/mol

IUPAC Name

4-(4-benzylpiperidin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C24H22ClN3S/c25-20-8-6-19(7-9-20)21-15-29-24-22(21)23(26-16-27-24)28-12-10-18(11-13-28)14-17-4-2-1-3-5-17/h1-9,15-16,18H,10-14H2

InChI Key

RAFRCKKLXPAZKN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl

Origin of Product

United States

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